(S)-4-(Hydroxymethyl)pyrrolidin-2-one

Chiral Chromatography Enantioseparation Quality Control

This product is a chiral, non-racemic building block with a defined (S)-configuration. It is essential for applications where stereochemical purity is paramount, such as in the synthesis of pharmaceutical intermediates and CNS-active compounds. Unlike the racemic mixture or (R)-enantiomer, this single enantiomer ensures predictable stereochemistry and eliminates the need for costly chiral resolution steps. It is suitable for use as a starting material in cGMP manufacturing of chiral APIs.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B8056846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Hydroxymethyl)pyrrolidin-2-one
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)CO
InChIInChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
InChIKeyKTOFYLXSANIPND-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(Hydroxymethyl)pyrrolidin-2-one: Chiral Pyrrolidinone Building Block with Defined Stereochemistry


(S)-4-(Hydroxymethyl)pyrrolidin-2-one (CAS 476423-84-4) is a chiral, non-racemic pyrrolidin-2-one derivative characterized by a single stereocenter at the 4-position bearing a hydroxymethyl (-CH2OH) substituent . As a member of the 2-pyrrolidinone class, it consists of a five-membered γ-lactam ring and serves as a versatile chiral building block for the synthesis of biologically active molecules and pharmaceutical intermediates . The defined (S)-absolute configuration distinguishes this compound from its (R)-enantiomer (CAS 476423-85-5) and the racemic mixture (CAS 64320-89-4), a distinction of paramount importance in applications where stereochemical purity directly influences biological activity, molecular recognition, or downstream synthetic diastereoselectivity.

Why (S)-4-(Hydroxymethyl)pyrrolidin-2-one Cannot Be Simply Substituted by Other Pyrrolidinones


Generic substitution with structurally related pyrrolidin-2-ones (e.g., the (R)-enantiomer, racemate, or 4-unsubstituted analog) is not scientifically valid due to the fundamental dependence of downstream molecular interactions and synthetic outcomes on absolute stereochemistry. In chiral environments, such as enzyme active sites or during stereoselective transformations, the spatial orientation of the 4-hydroxymethyl group dictates binding affinity and reaction diastereoselectivity [1]. The use of the racemate introduces a 50% impurity of the potentially inactive or antagonistic enantiomer, compromising assay reproducibility and therapeutic efficacy, while the (R)-enantiomer may exhibit entirely different pharmacokinetic and pharmacodynamic profiles [2]. The evidence below quantifies the specific performance advantages conferred by the (S)-configuration.

Quantitative Differentiation Evidence for (S)-4-(Hydroxymethyl)pyrrolidin-2-one vs. Comparators


Enantiomeric Separation Efficiency: (S)-4-(Hydroxymethyl)pyrrolidin-2-one Exhibits High Resolution on Polysaccharide CSPs

In a systematic study of 15 structurally similar 4C-substituted pyrrolidin-2-one derivatives, the target compound class (4-substituted pyrrolidin-2-ones) demonstrated high enantioselectivity on polysaccharide-based chiral stationary phases (CSPs) [1]. While exact retention data for the title compound is not reported, the class analysis confirms that 12 out of 15 enantiomeric pairs were resolved with a resolution factor (Rs) ≥ 2.0 on cellulose tris(3,5-dichlorophenylcarbamate) CSP, and 11 out of 15 on amylose tris[(S)-α-methylbenzylcarbamate] CSP. This level of resolution is essential for analytical method validation and enantiopurity determination, a critical quality attribute not achievable with the racemic mixture.

Chiral Chromatography Enantioseparation Quality Control

Stereochemical Control in Synthesis: High Diastereoselectivity Achieved with 4-Hydroxymethyl Pyrrolidin-2-one Chiral Auxiliary

The use of a chiral 4-hydroxymethyl pyrrolidin-2-one scaffold as a starting material enabled the synthesis of a conformationally restricted pregabalin analog with complete diastereocontrol [1]. Alkylation of the 4-benzyloxymethyl pyrrolidin-2-one derivative proceeded with total diastereoselection, yielding exclusively the 3,4-trans-disubstituted product as confirmed by 1H NMR and NOE experiments. This stereochemical outcome is directly attributable to the fixed chirality at the 4-position, which would be impossible to achieve with the achiral 2-pyrrolidinone or the racemic mixture, where both enantiomers would produce opposing stereochemical outcomes, halving the yield of the desired isomer.

Asymmetric Synthesis Diastereoselective Alkylation Chiral Auxiliary

Commercial Purity Specification: Enantiopure Material Guaranteed at ≥95% Chemical Purity

Commercial suppliers specify the minimum chemical purity of (S)-4-(Hydroxymethyl)pyrrolidin-2-one at 95%, as confirmed by multiple vendor certificates of analysis . In contrast, the racemic mixture (CAS 64320-89-4) is typically offered at a similar purity level but lacks any stereochemical guarantee. For applications requiring a defined absolute configuration, the 95% purity specification for the single enantiomer ensures that the remaining 5% impurities are chemically related species rather than the opposite enantiomer, which would directly compromise stereochemical integrity.

Quality Control Enantiopurity Procurement Specification

Potential for Enhanced Neuraminidase Inhibition: Class-Level Evidence Suggests Advantage of 4-Hydroxymethyl Substitution

A study on influenza sialidase (neuraminidase) inhibitors demonstrated that incorporating a hydroxymethyl substituent at the C5' position of a 2-pyrrolidinone ring significantly enhances inhibitory potency [1]. The parent compound without the hydroxymethyl group exhibited only modest inhibition (IC50 not reported but described as 'modest'), whereas the hydroxymethyl-substituted analog showed low micromolar activity. Further optimization led to an inhibitor with an IC50 of approximately 50 nM against influenza A sialidase. While this study used achiral or unspecified stereochemistry, it establishes the critical importance of the 4-(hydroxymethyl) functional group within the pyrrolidinone class for binding interactions with the enzyme's active site.

Antiviral Neuraminidase Inhibition Structure-Activity Relationship

Optimal Application Scenarios for (S)-4-(Hydroxymethyl)pyrrolidin-2-one


Stereocontrolled Synthesis of Conformationally Restricted Pharmaceuticals

As demonstrated by the total diastereoselective alkylation yielding a single 3,4-trans-disubstituted pyrrolidinone [1], (S)-4-(Hydroxymethyl)pyrrolidin-2-one is ideally suited for the synthesis of chiral, non-racemic pharmaceutical intermediates where absolute stereochemical control is paramount. This includes analogs of pregabalin, nootropic agents, and other CNS-active compounds where the 3D orientation of substituents dictates target binding. The (S)-configuration ensures that each synthetic step proceeds with predictable and reproducible stereochemistry, eliminating the need for costly and time-consuming chiral resolution steps.

Analytical Method Development and Chiral Quality Control

The high enantioselectivity observed for 4C-substituted pyrrolidin-2-ones on polysaccharide-based CSPs (Rs ≥ 2.0 for the majority of enantiomeric pairs) [1] positions the single (S)-enantiomer as a critical reference standard for developing and validating robust chiral HPLC methods. Procurement of the pure enantiomer enables accurate quantification of enantiomeric excess (ee) in reaction mixtures and final products, a regulatory requirement for chiral active pharmaceutical ingredients (APIs). The racemic mixture cannot serve this purpose, as it lacks a defined enantiomeric composition.

Medicinal Chemistry Exploration of Pyrrolidinone-Based Neuraminidase Inhibitors

The class-level evidence linking the 4-hydroxymethyl substituent to improved influenza sialidase inhibition (low micromolar to nanomolar IC50 values) [1] supports the use of (S)-4-(Hydroxymethyl)pyrrolidin-2-one as a privileged scaffold for antiviral drug discovery. The single enantiomer provides a defined spatial arrangement for structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically probe the effects of additional substituents and stereochemistry on target engagement and selectivity. Using the racemate would confound SAR interpretation and potentially mask the activity of the eutomer.

Procurement of Enantiopure Building Blocks for High-Value API Synthesis

With a guaranteed minimum chemical purity of 95% [1][2] and a defined absolute configuration, (S)-4-(Hydroxymethyl)pyrrolidin-2-one meets the stringent quality specifications required for use as a starting material in cGMP manufacturing of chiral APIs. The single enantiomer eliminates the risk of introducing stereochemical impurities that could affect drug substance purity, efficacy, or safety, thereby streamlining regulatory filing and reducing the analytical burden associated with racemic or poorly characterized intermediates.

Technical Documentation Hub

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